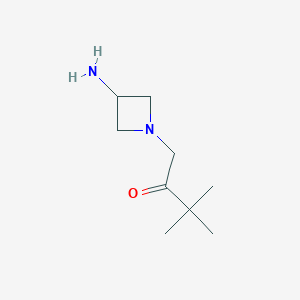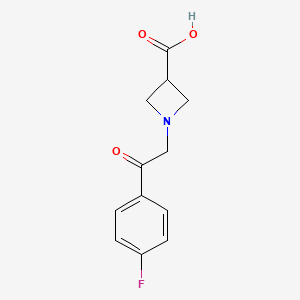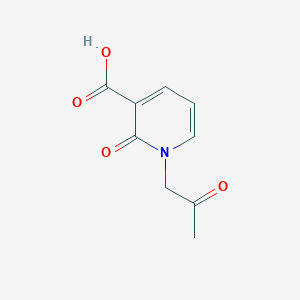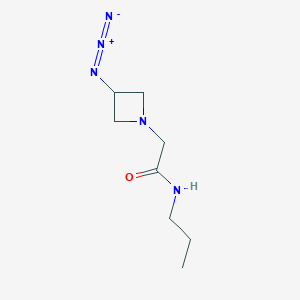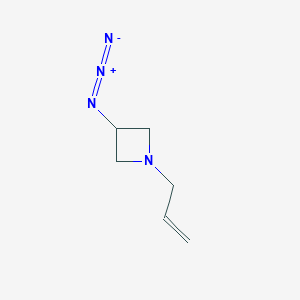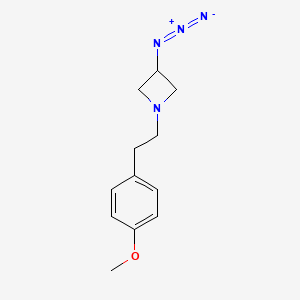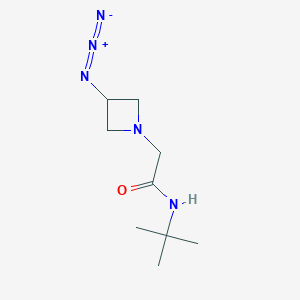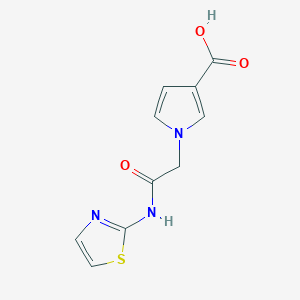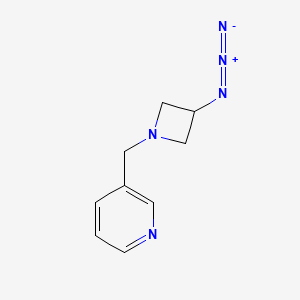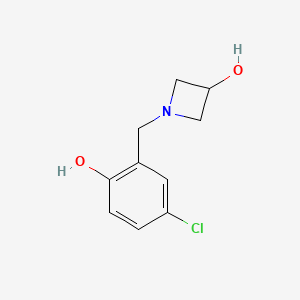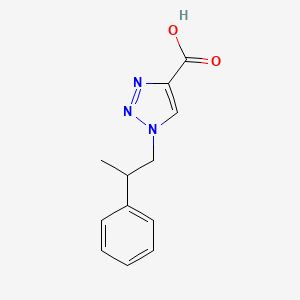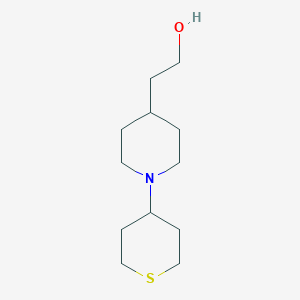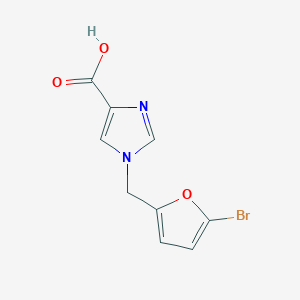
1-((5-bromofuran-2-yl)methyl)-1H-imidazole-4-carboxylic acid
Übersicht
Beschreibung
1-((5-bromofuran-2-yl)methyl)-1H-imidazole-4-carboxylic acid, also known as 5-Bromo-N-(2-furylmethyl)imidazole-4-carboxamide, is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a derivative of imidazole, a heterocyclic aromatic compound that is found in many natural products. The compound has been studied for its potential applications in drug discovery, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
1-((5-bromofuran-2-yl)methyl)-1H-imidazole-4-carboxylic acid has been studied for its potential applications in various scientific fields. It has been used in drug discovery as a potential lead compound for the development of new drugs. Additionally, the compound has been studied for its potential applications in biochemistry and pharmacology. In biochemistry, it has been used in studies of enzyme inhibition and protein-protein interactions. In pharmacology, it has been used in studies of drug metabolism and drug-receptor interactions.
Wirkmechanismus
The mechanism of action of 1-((5-bromofuran-2-yl)methyl)-1H-imidazole-4-carboxylic acid is not yet fully understood. However, it is thought to act as an inhibitor of various enzymes, including cyclooxygenase-2 (COX-2) and cytochrome P450 (CYP) enzymes. Additionally, it is thought to interact with various proteins, such as G-protein coupled receptors (GPCRs) and tyrosine kinases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-((5-bromofuran-2-yl)methyl)-1H-imidazole-4-carboxylic acid are not yet fully understood. However, studies have shown that it can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and cytochrome P450 (CYP) enzymes. Additionally, it has been shown to interact with various proteins, such as G-protein coupled receptors (GPCRs) and tyrosine kinases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-((5-bromofuran-2-yl)methyl)-1H-imidazole-4-carboxylic acid in laboratory experiments include its high solubility in aqueous solutions, its low toxicity, and its ability to form stable complexes with other molecules. Additionally, the compound is relatively inexpensive and easy to synthesize. However, a limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood, and further research is needed to elucidate its biochemical and physiological effects.
Zukünftige Richtungen
For research on 1-((5-bromofuran-2-yl)methyl)-1H-imidazole-4-carboxylic acid include further studies of its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in drug discovery and other scientific fields. Other potential future directions include the development of new synthesis methods for the compound and the development of new analytical techniques for its detection and quantification.
Eigenschaften
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c10-8-2-1-6(15-8)3-12-4-7(9(13)14)11-5-12/h1-2,4-5H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHWVEUATRAGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)CN2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



